Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester is a complex organic compound with a molecular formula of C32H47NO3 and a molecular mass of 493.72 g/mol . This compound is a derivative of oleanolic acid, a natural pentacyclic triterpenoid found in various plants. It has garnered attention due to its potential biological activities, including anti-cancer properties .
Vorbereitungsmethoden
The synthesis of Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester typically involves multiple steps, starting from oleanolic acid. The synthetic route includes the formation of the isoxazole ring and subsequent esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Medicine: Its anti-cancer properties make it a candidate for developing new therapeutic agents.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it acts as a PPARγ agonist, which can modulate gene expression and cellular processes . This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Oleanolic acid: A natural triterpenoid with various biological activities.
Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid (OEOA): Another derivative of oleanolic acid with anti-cancer properties. The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its distinct biological activities.
Eigenschaften
CAS-Nummer |
42273-05-2 |
---|---|
Molekularformel |
C32H47NO3 |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
methyl (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate |
InChI |
InChI=1S/C32H47NO3/c1-27(2)13-15-32(26(34)35-8)16-14-30(6)21(22(32)18-27)9-10-24-29(5)17-20-19-36-33-25(20)28(3,4)23(29)11-12-31(24,30)7/h9,19,22-24H,10-18H2,1-8H3/t22-,23-,24+,29-,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
KGRUVADREYTUHF-QROXQBBHSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(CC6=CON=C6C3(C)C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=CON=C6C5(C)C)C)C)C2C1)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.